3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a bromine atom, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-fluorobenzohydrazide with bromine and cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- 3-Bromo-5-fluorobenzotrifluoride
Comparison
Compared to similar compounds, 3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H4BrFN2O |
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Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H |
InChI Key |
MHIZZGHFBWUJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)Br |
Origin of Product |
United States |
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